An In-Depth Technical Guide to the Physicochemical Properties of Rentiapril Racemate
An In-Depth Technical Guide to the Physicochemical Properties of Rentiapril Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rentiapril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), belonging to the sulfhydryl-containing class of ACE inhibitors.[1] By competitively binding to and inhibiting ACE, rentiapril blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] This mechanism of action results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure, making it an effective antihypertensive agent.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of rentiapril racemate, intended to support research, development, and formulation activities.
While extensive experimental data for rentiapril racemate is not widely available in the public domain, this guide compiles the available computed data for rentiapril and presents experimental data for captopril, a structurally related and well-characterized sulfhydryl-containing ACE inhibitor, as a representative example.
Chemical and Physical Properties
The fundamental chemical and physical properties of a drug substance are critical for its development, formulation, and understanding of its biological activity.
Rentiapril Racemate: Computed and General Properties
Rentiapril racemate is the racemic mixture of the (2R,4R) and (2S,4S) enantiomers of 2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)thiazolidine-4-carboxylic acid. The (2R,4R) enantiomer is the active form.[2]
| Property | Value | Source |
| IUPAC Name | (2RS,4RS)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | - |
| Synonyms | SA-446 racemate | [3] |
| CAS Number | 72679-47-1 | [4] |
| Chemical Formula | C₁₃H₁₅NO₄S₂ | [2] |
| Molecular Weight | 313.4 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO | [6] |
| Computed logP | 1.3 | [2] |
| Computed Boiling Point | 553.7 °C | [4] |
Captopril: Representative Experimental Physicochemical Properties
Captopril, another sulfhydryl-containing ACE inhibitor, provides a useful reference for the expected physicochemical properties of rentiapril.
| Property | Experimental Value | Source |
| Melting Point | 104-108 °C | [7] |
| pKa₁ (Carboxyl) | 3.7 | [1][8] |
| pKa₂ (Thiol) | 9.8 | [1][8] |
| logP (octanol/water) | 0.34 | [1] |
| Aqueous Solubility | Approx. 160 mg/mL | [1][9] |
Spectral Data
-
¹H NMR: The proton NMR spectrum of rentiapril would be complex due to the presence of multiple chiral centers and diastereotopic protons. Key signals would include aromatic protons from the hydroxyphenyl group, methine protons of the thiazolidine ring, and methylene protons of the propanoyl and thiazolidine moieties. The thiol proton would likely appear as a broad singlet.
-
FT-IR: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the S-H stretch of the thiol, the C=O stretch of the carboxylic acid and amide, and C-N and C-S stretching vibrations. For captopril, characteristic peaks are observed around 2980 cm⁻¹ (-OH), 2565 cm⁻¹ (-SH), 1750 cm⁻¹ (C=O of carboxylic acid), and 1590 cm⁻¹ (C=O of amide).[10]
-
Mass Spectrometry: The mass spectrum of rentiapril would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the sulfanylpropanoyl side chain. For captopril, electrospray ionization in positive mode (ES+) shows a parent ion at m/z 218.1.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducibility and regulatory purposes. The following are generalized protocols applicable to sulfhydryl-containing compounds like rentiapril racemate.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small amount of the finely powdered, dry rentiapril racemate is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups (carboxylic acid and thiol).
Methodology:
-
A precisely weighed amount of rentiapril racemate is dissolved in a known volume of deionized water or a suitable co-solvent system.
-
The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve, where half of the acidic functional group has been neutralized. For a molecule with multiple pKa values, specialized software can be used to fit the titration data and determine the individual constants.
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water, representing its lipophilicity.
Methodology:
-
Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD) are pre-saturated with each other by vigorous mixing, followed by separation.
-
A known amount of rentiapril racemate is dissolved in the aqueous or octanol phase.
-
The two phases are combined in a flask and shaken vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of rentiapril racemate in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination (Equilibrium Solubility Method)
Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous medium at a specific temperature.
Methodology:
-
An excess amount of solid rentiapril racemate is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved rentiapril racemate in the filtrate is quantified using a validated analytical method, such as HPLC-UV.
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) Signaling Pathway
Rentiapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System. The following diagram illustrates this critical signaling cascade.
Caption: The Renin-Angiotensin System and the inhibitory action of Rentiapril on ACE.
Experimental Workflow for ACE Inhibitor Activity Assay
The following diagram outlines a typical in vitro experimental workflow to determine the inhibitory activity of a compound like rentiapril on the Angiotensin-Converting Enzyme.
Caption: A generalized workflow for determining the IC₅₀ of an ACE inhibitor.
Conclusion
This technical guide provides a summary of the available physicochemical information for rentiapril racemate. While specific experimental data for rentiapril itself is limited, the provided data for the structurally similar ACE inhibitor captopril, along with generalized experimental protocols, offers a valuable resource for researchers and drug development professionals. The included diagrams of the Renin-Angiotensin System and a typical ACE inhibitor assay workflow further support the understanding of rentiapril's mechanism of action and its evaluation. Further experimental characterization of rentiapril racemate is warranted to provide a more complete physicochemical profile.
References
- 1. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rentiapril racemate | 72679-47-1 | XCA67947 | Biosynth [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. glpbio.com [glpbio.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. uspharmacist.com [uspharmacist.com]
- 10. researchgate.net [researchgate.net]
